3-(2-Aminoethyl)-5-(3-chlorobenzyl)thiazolidine-2,4-dione
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Overview
Description
3-(2-Aminoethyl)-5-(3-chlorobenzyl)thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-5-(3-chlorobenzyl)thiazolidine-2,4-dione typically involves the reaction of 3-chlorobenzylamine with thiazolidine-2,4-dione under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to proceed efficiently.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could convert the thiazolidine ring to a more saturated form.
Substitution: The amino and chloro groups may participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Potential therapeutic applications, including anti-inflammatory or anticancer properties.
Industry: Used in the synthesis of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione with antidiabetic properties.
Pioglitazone: Used in the treatment of type 2 diabetes.
Troglitazone: Previously used as an antidiabetic agent.
Uniqueness
3-(2-Aminoethyl)-5-(3-chlorobenzyl)thiazolidine-2,4-dione may have unique properties due to the presence of the aminoethyl and chlorobenzyl groups, which could confer distinct biological activities or chemical reactivity compared to other thiazolidinediones.
Properties
Molecular Formula |
C12H13ClN2O2S |
---|---|
Molecular Weight |
284.76 g/mol |
IUPAC Name |
3-(2-aminoethyl)-5-[(3-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C12H13ClN2O2S/c13-9-3-1-2-8(6-9)7-10-11(16)15(5-4-14)12(17)18-10/h1-3,6,10H,4-5,7,14H2 |
InChI Key |
ZQAYAZRVZNPEID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC2C(=O)N(C(=O)S2)CCN |
Origin of Product |
United States |
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